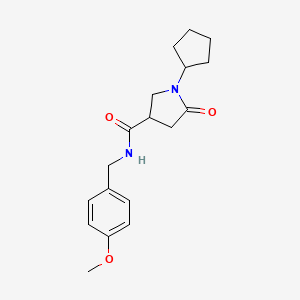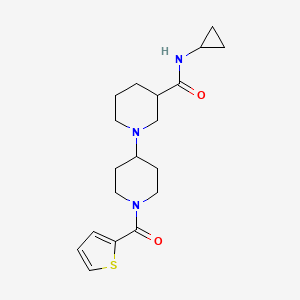![molecular formula C17H20N4O B6117811 N-(2-methoxyethyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6117811.png)
N-(2-methoxyethyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of N-(2-methoxyethyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various molecular targets such as the cannabinoid receptors, adenosine receptors, and voltage-gated sodium channels.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain. Additionally, this compound has been shown to enhance the activity of adenosine receptors, which are involved in the regulation of various physiological processes such as sleep, pain, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-methoxyethyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments is its potent anti-inflammatory and analgesic activities. This compound has been shown to be effective in reducing inflammation and pain in various animal models. Additionally, this compound has been shown to have a positive effect on cognitive function and memory, which makes it a potential candidate for the treatment of neurological disorders. However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is the lack of information on its toxicity and side effects.
Orientations Futures
There are several future directions for the research on N-(2-methoxyethyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine. One of the future directions is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another future direction is to study its toxicity and side effects in order to determine its safety for use in humans. Additionally, there is a need to investigate the molecular targets and pathways involved in the therapeutic effects of this compound. Finally, there is a need to develop new and more efficient synthesis methods for this compound in order to facilitate its use in scientific research.
Méthodes De Synthèse
The synthesis of N-(2-methoxyethyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves a multi-step process. The initial step involves the reaction of 3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine with 2-bromoethanol in the presence of a base such as potassium carbonate. This reaction leads to the formation of N-(2-hydroxyethyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine. The next step involves the methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate. This reaction leads to the formation of this compound.
Applications De Recherche Scientifique
N-(2-methoxyethyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, analgesic, and antitumor activities. It has also been shown to have a positive effect on cognitive function and memory. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-12-11-15(18-9-10-22-3)21-17(19-12)13(2)16(20-21)14-7-5-4-6-8-14/h4-8,11,18H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKAGXSYUJTSEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCOC)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2,2-dimethyl-5-[(1-naphthylamino)methylene]-4,6-dioxocyclohexanecarboxylate](/img/structure/B6117733.png)
![3-bromo-5-(4-bromophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6117739.png)
![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide](/img/structure/B6117765.png)
![3-{2-[4-(2,4-dimethylphenyl)-1-piperazinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B6117770.png)
![1-(cyclohexylmethyl)-6-oxo-N-[2-(1,3-thiazol-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6117774.png)

![2-[2-({1-[3-(acetylamino)phenyl]ethylidene}hydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B6117783.png)
![1-(3,4-dimethylphenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6117791.png)

![6-methyl-4-[(2-phenylethyl)amino]-3-propionyl-2H-pyran-2-one](/img/structure/B6117802.png)


![2-[4-[(8-methoxy-2H-chromen-3-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6117824.png)

